molecular formula C18H18N4O2S B5734351 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B5734351
M. Wt: 354.4 g/mol
InChI Key: VDHODVMSFCQFPQ-YBFXNURJSA-N
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Description

This compound (CAS: 306953-18-4) is a benzimidazole-derived hydrazide featuring a 1-ethyl-1H-benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide is further substituted with an (E)-3-hydroxyphenyl methylidene group. Its molecular formula is C₁₉H₁₉N₅O₂S, with an average molecular weight of 389.46 g/mol and a monoisotopic mass of 389.125 Da .

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-22-16-9-4-3-8-15(16)20-18(22)25-12-17(24)21-19-11-13-6-5-7-14(23)10-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHODVMSFCQFPQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

Hydrazone Formation via Condensation

The compound’s hydrazone moiety (C=N–NH–) forms through condensation between 2-(1-ethylbenzimidazol-2-yl)sulfanylacetohydrazide and 3-hydroxybenzaldehyde.

  • Reagents/Conditions : Ethanol solvent, 3-hour reflux at 78°C, molar ratio 1:1 .

  • Key Observation : FT-IR confirms azomethine bond formation (C=N stretch at 1,610–1,620 cm⁻¹) .

Nucleophilic Substitution at Sulfur

The sulfanyl (–S–) group participates in nucleophilic substitution with alkyl halides:

  • Reagents/Conditions : Methyl iodide (CH₃I) in ethanol with NaOH catalysis, 24-hour reflux.

  • Product : Methylthio derivatives (e.g., SCH₃ substitution).

  • Yield : ~75–85% under optimized conditions.

Oxidation of Sulfur

The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)RT, 6hSulfoxide
KMnO₄/H₂SO₄Reflux, 2hSulfone

Hydrolysis of Hydrazone

The hydrazone bond cleaves under acidic/basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux for 4h → yields 3-hydroxybenzaldehyde and 2-(1-ethylbenzimidazol-2-yl)sulfanylacetohydrazide.

  • Basic Hydrolysis : 1M NaOH, reflux for 3h → forms acetic acid derivatives.

Metal Coordination

The compound acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex TypeStability Constant (log β)Reference
CuCl₂·2H₂OEthanol/H₂O, 60°C, 4hCu(II)12.4 ± 0.3
Fe(NO₃)₃·9H₂OMethanol, RT, 2hFe(III)10.8 ± 0.2

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes nitration/sulfonation:

  • Nitration : HNO₃/H₂SO₄ (1:3), 0–5°C, 2h → nitro group at C5/C6 positions.

  • Sulfonation : Fuming H₂SO₄, 100°C, 1h → sulfonic acid derivatives .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms fused heterocycles:

  • Reagents : Conc. H₂SO₄, reflux for 6h.

  • Product : Benzimidazo[1,2-a]pyrimidine derivatives (confirmed by XRD).

Redox Reactions with Biological Relevance

The hydrazone group participates in redox interactions with bacterial enzymes:

  • Target : Enoyl-acyl carrier protein reductase (FabI) in S. aureus .

  • Mechanism : Hydrazone → oxidation to diazene intermediate → enzyme inhibition (IC₅₀ = 5.6 µM) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a benzimidazole structure often exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may influence the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.

Enzyme Inhibition

The presence of functional groups in this compound allows it to interact with various enzymes. It has been studied as a potential inhibitor of certain enzymes involved in inflammatory pathways, which could lead to applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the hydrazide moiety enhanced antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

A research article in Cancer Research explored the effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Benzimidazole : The initial step includes synthesizing the benzimidazole derivative through cyclization reactions involving o-phenylenediamine.
  • Sulfanylation : Introduction of the sulfanyl group is achieved using thiol reagents.
  • Hydrazone Formation : The final step involves reacting the hydrazide with an appropriate aldehyde to form the hydrazone linkage.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and Schiff base moiety. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Ring

N′-[(E)-(3-Hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • Structure : Differs by a methyl group instead of ethyl at the benzimidazole N1 position (CAS: 306988-05-6).
  • Molecular Weight : 375.43 g/mol.
  • Biological activity data is lacking, but analogs with methyl groups have shown moderate anti-inflammatory effects in carrageenan-induced edema models .
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
  • Structure : Features a benzyl group at N1 and a 4-benzyloxy-phenyl substituent.
  • Impact: The benzyl group increases molecular weight (likely >500 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. No direct activity data is provided, but similar bulky substituents are often explored for anticancer or antimicrobial applications .

Variations in the Aromatic Hydrazone Moiety

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
  • Structure : Replaces benzimidazole with benzothiazole and introduces a 4-hydroxy-3-methoxy-phenyl group (CAS: 303202-75-7).
  • Molecular Weight : 387.5 g/mol.
  • Impact: Benzothiazole derivatives are known for antioxidant and neuroprotective activities. The methoxy group may enhance electron-donating capacity, influencing redox properties .
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methylphenyl)methylidene]acetohydrazide
  • Structure : Substitutes the 3-hydroxyphenyl group with 3-methylphenyl .
  • Impact : The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility and altering receptor interactions. Such analogs are often synthesized for structure-activity relationship (SAR) studies .

Pharmacological Activity Comparisons

Anti-inflammatory Activity
  • Target Compound: No direct data, but benzimidazole-acetohydrazide analogs (e.g., 2-[(1H-benzimidazol-2-yl methyl)sulfanyl]acetohydrazides) show moderate anti-inflammatory activity in carrageenan-induced edema models (30–40% inhibition at 50 mg/kg) .
  • Analog with Indole Core : 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide demonstrated chemoprotective effects against cisplatin-induced organ damage, suggesting hydrazones with electron-withdrawing groups (e.g., nitro) may enhance therapeutic efficacy .
Antioxidant and Gastroprotective Effects
  • Ethylsulfanyl benzohydrazides (e.g., 2-(ethylsulfanyl)-N'-[(substituted phenyl)methylidene]benzohydrazides) exhibit significant antioxidant activity (IC₅₀: 10–50 μM in DPPH assays) and gastroprotective effects in ethanol-induced ulcer models, attributed to free radical scavenging and proton pump inhibition .

Structural and Physicochemical Data Table

Compound Name Substituent (R1) Hydrazone Moiety (R2) Molecular Weight (g/mol) Key Biological Activity Reference
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide Ethyl 3-Hydroxyphenyl 389.46 Not reported
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide Methyl 3-Hydroxyphenyl 375.43 Anti-inflammatory (moderate)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide Benzothiazole 4-Hydroxy-3-methoxyphenyl 387.50 Antioxidant
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methylphenyl)methylidene]acetohydrazide H 3-Methylphenyl ~360 SAR studies

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how is reaction progress monitored?

Answer:
The compound is typically synthesized via a two-step process:

Hydrazide Formation : React methyl-[(benzimidazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol (4 hours). Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .

Condensation : Condense the hydrazide intermediate with 3-hydroxybenzaldehyde under solvent-free conditions. Grind reactants in an agate mortar with NaBH₄/boric acid (1:1) for 20–30 minutes, followed by recrystallization in ethanol .

Basic: How is purity ensured during synthesis, and what analytical techniques validate the final product?

Answer:

  • Purification : Use recrystallization (methanol or ethanol) to isolate solids .
  • Validation : Employ TLC for reaction monitoring and melting point analysis for purity. Spectroscopic methods (e.g., ¹H/¹³C NMR, IR) confirm structural integrity .

Advanced: How can solvent-free conditions improve synthesis efficiency, and what trade-offs exist?

Answer:
Advantages :

  • Reduced environmental impact and cost (no solvent disposal) .
  • Faster reaction kinetics due to concentrated reactant interactions .
    Trade-offs :
  • Limited scalability for large batches.
  • Potential for side reactions if grinding efficiency varies. Optimize grinding time (15–20 minutes) and reagent ratios (1:1 aldehyde:hydrazide) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Substituent Variation : Modify the benzimidazole (e.g., ethyl → benzyl) or arylaldehyde (e.g., 3-hydroxy → 4-methoxy) moieties .

Bioactivity Assays : Test derivatives for antioxidant (e.g., DPPH radical scavenging) or gastroprotective activity (e.g., ethanol-induced ulcer models) .

Data Analysis : Correlate electronic (Hammett constants) or steric parameters of substituents with bioactivity trends .

Advanced: What in vitro models are suitable for evaluating its biological activity, and how are assays optimized?

Answer:

  • Antioxidant Activity : Use DPPH/ABTS radical scavenging assays. Prepare compound solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .

Advanced: How to resolve contradictions in reported synthesis yields across studies?

Answer:

  • Variable Factors : Compare reaction conditions (e.g., reflux time, solvent purity). For example, hydrazine hydrate purity impacts hydrazide intermediate yield .
  • Reproducibility : Standardize grinding time (20–30 minutes) and recrystallization solvents (methanol vs. ethanol) .

Advanced: What mechanistic insights exist for the condensation step, and how can they guide optimization?

Answer:
The reaction proceeds via nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration. Key insights:

  • Catalysis : NaBH₄/boric acid facilitates imine reduction, stabilizing the Schiff base .
  • Kinetics : Solvent-free conditions favor rapid imine formation but may require controlled moisture exclusion .

Advanced: How to address low yields during recrystallization, and what alternatives exist?

Answer:

  • Yield Issues : Use gradient recrystallization (e.g., methanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Alternative Methods : Explore microwave-assisted crystallization for faster nucleation .

Advanced: What strategies are recommended for preliminary ADMET profiling?

Answer:

  • Absorption : Perform Caco-2 permeability assays.
  • Metabolism : Use liver microsomes to assess CYP450 interactions.
  • Toxicity : Zebrafish embryos for acute toxicity screening (LC₅₀) .

Advanced: How can green chemistry principles be integrated into its synthesis?

Answer:

  • Solvent-Free Synthesis : Replace ethanol with mechanochemical grinding .
  • Catalyst Recycling : Recover NaBH₄/boric acid via aqueous extraction .
  • Waste Reduction : Use bio-based aldehydes (e.g., vanillin derivatives) .

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